4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride
CAS No.: 1041526-14-0
VCID: VC2793100
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is a complex organic compound with a molecular formula of C15H10ClNO3S and a molecular weight of approximately 319.76 g/mol . It is known by several synonyms, including 4-(Quinolin-8-yloxy)benzenesulfonyl chloride and Benzenesulfonyl chloride, 4-(8-quinolinyloxy)- . This compound is primarily used in research settings due to its unique chemical structure, which combines a quinoline ring with a benzene ring through an ether linkage and a sulfonyl chloride group. ReactivityThe sulfonyl chloride group in this compound is highly reactive, making it suitable for various chemical transformations, such as nucleophilic substitution reactions. This reactivity allows it to be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Synthesis and PreparationThe synthesis of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of quinolin-8-ol with a suitable benzene derivative containing a sulfonyl chloride group. The exact synthetic route may vary depending on the availability of starting materials and the desired yield. Research ApplicationsThis compound is primarily used in research settings for its potential in organic synthesis and as an intermediate in the preparation of pharmaceuticals or other complex organic molecules. Its unique structure makes it an interesting candidate for studying chemical reactivity and for developing new synthetic methodologies. Biological Activity |
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CAS No. | 1041526-14-0 |
Product Name | 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride |
Molecular Formula | C15H10ClNO3S |
Molecular Weight | 319.8 g/mol |
IUPAC Name | 4-quinolin-8-yloxybenzenesulfonyl chloride |
Standard InChI | InChI=1S/C15H10ClNO3S/c16-21(18,19)13-8-6-12(7-9-13)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
Standard InChIKey | NKAGBUGPEMXEBV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 |
PubChem Compound | 43108584 |
Last Modified | Aug 16 2023 |
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